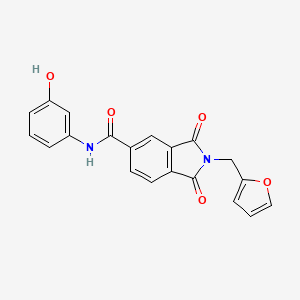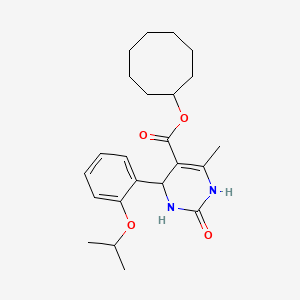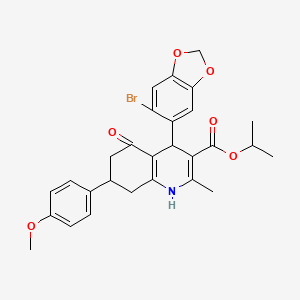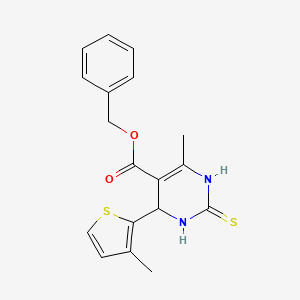
2-(2-furylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as FIPI, which stands for Furamidine-Induced Phospholipidosis Inhibitor.
Mécanisme D'action
FIPI exerts its effects by inhibiting the activity of phospholipase D, which leads to alterations in cellular signaling and membrane trafficking. This inhibition has been shown to have various effects on cellular processes such as cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
FIPI has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. FIPI has also been shown to have antiviral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
FIPI has several advantages for lab experiments, including its high potency and selectivity for phospholipase D. Additionally, it has been shown to be relatively non-toxic to cells at concentrations used in experiments. However, one limitation of FIPI is that it can induce phospholipidosis, a condition in which excess lipids accumulate in cells. This can lead to potential toxicity and should be carefully monitored in experiments.
Orientations Futures
There are several future directions for research on FIPI. One area of interest is its potential therapeutic applications in cancer, inflammation, and infectious diseases. Additionally, further studies are needed to understand the mechanisms underlying the effects of FIPI on cellular processes. Finally, the development of more selective and potent inhibitors of phospholipase D could lead to further advancements in the field.
Méthodes De Synthèse
The synthesis of FIPI involves the reaction between 2-furyl methyl amine and 3-hydroxyphthalic anhydride in the presence of a catalyst. The resulting product is then treated with ammonia to form the final compound.
Applications De Recherche Scientifique
FIPI has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of phospholipase D, an enzyme that is involved in various cellular processes such as membrane trafficking and signaling. This inhibition of phospholipase D activity has been linked to the potential therapeutic effects of FIPI.
Propriétés
IUPAC Name |
2-(furan-2-ylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c23-14-4-1-3-13(10-14)21-18(24)12-6-7-16-17(9-12)20(26)22(19(16)25)11-15-5-2-8-27-15/h1-10,23H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTWBMZVQTWGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5214286.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)

![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)

![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)

![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)



![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)